molecular formula C15H11ClN4OS B15109878 2-chloro-N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)benzamide

2-chloro-N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)benzamide

Cat. No.: B15109878
M. Wt: 330.8 g/mol
InChI Key: ZGLUHABTSXNNSD-UHFFFAOYSA-N
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Description

2-chloro-N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)benzamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid derivatives, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)benzamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)acetamide
  • 2-chloro-N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)propionamide

Uniqueness

2-chloro-N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)benzamide may exhibit unique properties due to the specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

N-(4-amino-2-sulfanylidenequinazolin-3-yl)-2-chlorobenzamide

InChI

InChI=1S/C15H11ClN4OS/c16-11-7-3-1-5-9(11)14(21)19-20-13(17)10-6-2-4-8-12(10)18-15(20)22/h1-8H,17H2,(H,19,21)

InChI Key

ZGLUHABTSXNNSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=C3C=CC=CC3=NC2=S)N)Cl

Origin of Product

United States

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